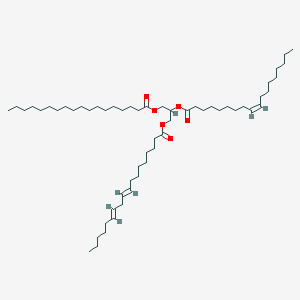
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is a complex ester compound It is composed of oleic acid, stearic acid, and linoleic acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid esters, followed by their combination to form the final compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its properties.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated esters.
科学的研究の応用
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism by which 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate exerts its effects involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, potentially influencing various cellular processes.
類似化合物との比較
Similar Compounds
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadecanoate: Similar in structure but lacks the double bonds present in the linoleic acid derivative.
2-(Oleoyloxy)-3-(stearoyloxy)propyl linoleate: Contains linoleic acid but differs in the specific ester linkages.
Uniqueness
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is unique due to the presence of multiple fatty acid derivatives, each contributing distinct properties. The combination of oleic, stearic, and linoleic acid derivatives imparts unique physicochemical characteristics, making it valuable for various applications.
特性
分子式 |
C57H104O6 |
|---|---|
分子量 |
885.4 g/mol |
IUPAC名 |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27- |
InChIキー |
CNGSOZKJBWHOEG-HJMJOFQISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


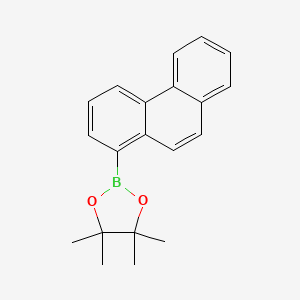
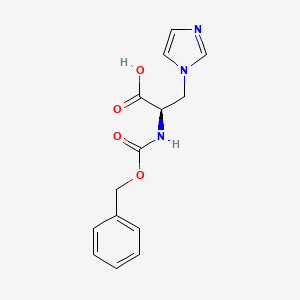
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
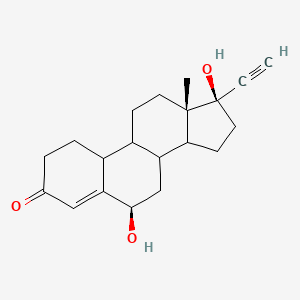
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
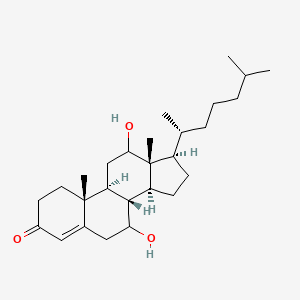
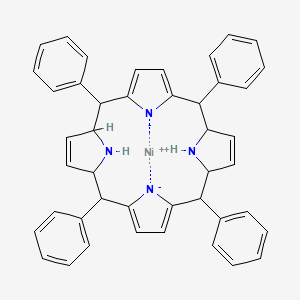

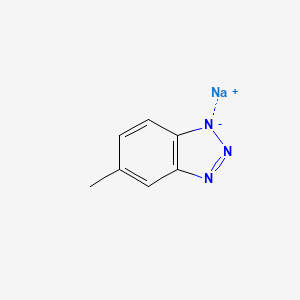
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)
